(4-Methoxy-5-methylpyridin-2-yl)methanol
Overview
Description
(4-Methoxy-5-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol typically involves the reaction of 4-methoxy-5-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-5-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: (4-Methoxy-5-methylpyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-5-methylpyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Methoxy-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2-methylpyridin-5-yl)methanol: Similar structure but with different substitution pattern.
(4-Methoxy-5-ethylpyridin-2-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(4-Methoxy-5-methylpyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.
Uniqueness
(4-Methoxy-5-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-methoxy-5-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJHJPRQAPKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569377 | |
Record name | (4-Methoxy-5-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94452-65-0 | |
Record name | (4-Methoxy-5-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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